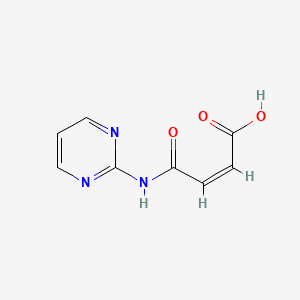

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid

Description

Contextualization within Pyrimidine (B1678525) Derivatives Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and biochemistry. researchgate.net Pyrimidines are naturally occurring aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. growingscience.com Their most prominent role is as fundamental components of nucleic acids, where cytosine, thymine, and uracil (B121893) serve as the informational building blocks of DNA and RNA. gsconlinepress.comwikipedia.org Beyond this central biological role, the pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry. researchgate.net This is due to the pyrimidine ring's ability to engage in various biological interactions, often by forming hydrogen bonds and acting as a bioisostere for other aromatic systems, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov

Consequently, pyrimidine derivatives have been extensively explored and developed as therapeutic agents with a vast spectrum of biological activities. gsconlinepress.comnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular applications. orientjchem.orgnih.gov The rich history and proven utility of pyrimidines in drug discovery make any novel derivative, such as 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid, an object of immediate interest for its potential biological applications. jrasb.com

Significance of Acrylic Acid Moieties in Organic Synthesis and Functional Materials

Acrylic acid, with the IUPAC name prop-2-enoic acid, is the simplest unsaturated carboxylic acid. wikipedia.org It is a highly valuable organic raw material and a monomer for synthetic resins. douwin-chem.com Its structure is characterized by a vinyl group directly attached to a carboxylic acid terminus, providing two sites for chemical reactivity. wikipedia.org The carbon-carbon double bond readily participates in polymerization reactions, either with itself to form poly(acrylic acid) or with other monomers to create a vast array of copolymers. wikipedia.orgwisdomlib.org

These polymers are integral to numerous industries and are used in the manufacturing of plastics, coatings, adhesives, elastomers, synthetic fibers, and superabsorbent materials. wikipedia.orgdouwin-chem.com The versatility of the acrylic acid moiety allows for the tuning of material properties. Recent research has also focused on developing sustainable, bio-based routes for acrylic acid synthesis from renewable resources like furfural, highlighting its continuing importance in green chemistry. nih.gov The incorporation of an acrylic acid moiety into a molecule like this compound therefore imparts the potential for polymerization and the creation of advanced functional materials.

Overview of the Carbamoyl (B1232498) Linkage in Chemical Architecture and Reactivity

The carbamoyl group, which forms an amide bond, is a critical linkage in both biological and synthetic molecules. This functional group is not merely a passive linker but plays a crucial role in defining the three-dimensional structure, stability, and reactivity of a molecule. In biological systems, the molecule carbamoyl phosphate (B84403) is a key metabolic intermediate that acts as a donor of the carbamoyl group. nih.gov It is essential for the biosynthesis of arginine and, notably, pyrimidines, creating a direct biochemical link to another component of the target molecule. nih.govmdpi.com

The formation of the carbamoyl (amide) bond is a cornerstone of peptide and protein chemistry. The planarity of the amide bond and its ability to act as both a hydrogen bond donor and acceptor are fundamental to the secondary and tertiary structures of proteins. In synthetic chemistry, the amide bond is prized for its stability and is a common feature in pharmaceuticals and polymers. The carbamoyl linkage in this compound covalently connects the bioactive pyrimidine nucleus to the reactive acrylic acid tail, creating a single, integrated molecular architecture.

Statement of Research Objectives for this compound Studies

While specific published studies on this compound are not extensively detailed in the literature, the research objectives for such a compound can be logically inferred from its constituent parts. The primary goals would likely bifurcate into two main areas: medicinal chemistry and materials science.

In Medicinal Chemistry: A key objective would be to synthesize and evaluate the compound for its potential biological activity. Given the wide range of therapeutic applications for pyrimidine derivatives, this molecule would be a candidate for screening as an anticancer, antimicrobial, or anti-inflammatory agent. orientjchem.org The acrylic acid moiety could function as a Michael acceptor, enabling covalent interaction with biological targets like enzyme active sites, a strategy used in drug design.

In Materials Science: Research would likely focus on utilizing this compound as a functional monomer. The objective would be to synthesize novel polymers or copolymers. The pendant pyrimidine groups along the polymer backbone could introduce specific properties, such as enhanced thermal stability, specific binding capabilities for sensing applications, or unique self-assembly characteristics.

Brief Historical Perspective of Analogous Compound Classes

The study of molecules analogous to this compound is built upon long-standing research into its core components. The chemistry of pyrimidines dates back to the early 19th century, with the isolation of derivatives like alloxan (B1665706) in 1818 and the synthesis of barbituric acid from urea (B33335) and malonic acid in 1879. growingscience.comwikipedia.org The systematic study and naming of pyrimidines began in the 1880s with the work of Pinner, and the parent compound was first prepared in 1900. wikipedia.org

The development of acrylic acid-based polymers was a major feature of 20th-century materials science, leading to widely used commercial products. The deliberate combination of bioactive heterocyclic scaffolds with reactive synthetic handles is a more modern strategy in chemical research. For instance, the synthesis of various pyrimidine acrylamides has been explored to develop new molecules with potential antioxidant and anti-inflammatory activities, representing a class of compounds directly analogous to the subject of this article. mdpi.com This historical progression from studying fundamental components to designing complex, multifunctional molecules illustrates the evolution of chemical synthesis and its application in creating novel and purposeful compounds.

Data Tables

Table 1: Chemical Identification of this compound

| Property | Value |

|---|---|

| Systematic Name | (2Z)-4-Oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |

| Common Synonym | This compound |

| CAS Number | 42574-73-2 chemicalbook.com |

| Molecular Formula | C₈H₇N₃O₃ chemicalbook.com |

| Molecular Weight | 193.16 g/mol chemicalbook.com |

Table 2: Functional Moieties and Their Significance

| Moiety | Significance |

|---|---|

| Pyrimidine Ring | A core component of nucleic acids (DNA, RNA) and a "privileged scaffold" in medicinal chemistry with diverse biological activities. researchgate.netgsconlinepress.comwikipedia.org |

| Acrylic Acid | A versatile monomer and synthetic building block used to create a wide range of polymers for materials such as plastics, coatings, and adhesives. wikipedia.org |

| Carbamoyl Linkage | A stable amide bond that connects the pyrimidine and acrylic acid moieties and is crucial in biological systems for the biosynthesis of pyrimidines and arginine. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O3 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

(Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |

InChI |

InChI=1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2- |

InChI Key |

SPOFPHPGESYASY-IHWYPQMZSA-N |

Isomeric SMILES |

C1=CN=C(N=C1)NC(=O)/C=C\C(=O)O |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Pyrimidin 2 Ylcarbamoyl Acrylic Acid

Retrosynthetic Analysis and Key Disconnections for the Compound

Disconnection I: Amide Bond Cleavage to 2-Aminopyrimidine (B69317) and a C4 Dicarboxylic Acid Derivative

The most logical and convergent disconnection breaks the C-N amide bond. This approach simplifies the target molecule into two readily available or easily synthesizable precursors: 2-aminopyrimidine and a suitable C4-dicarboxylic acid derivative.

Path A: Disconnection to 2-aminopyrimidine and maleic anhydride (B1165640) . This is a highly convergent and atom-economical pathway. The reaction between a primary amine and maleic anhydride is a well-established method for the synthesis of maleamic acids. zbaqchem.com This route would initially yield the (Z)-isomer, (Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid, which could potentially be isomerized to the target (E)-isomer.

Path B: Disconnection to 2-aminopyrimidine and fumaroyl chloride . This approach would directly yield the desired (E)-isomer stereochemistry. However, it requires the use of a more reactive and potentially less selective diacid chloride, which could lead to complications such as polymerization or double acylation.

Disconnection II: Amide Bond Cleavage to 2-Aminopyrimidine and a C3 Acryloyl Synthon

An alternative disconnection, also at the amide bond, considers a C3 synthon as the acylating agent.

Path C: Disconnection to 2-aminopyrimidine and acryloyl chloride . This is a direct approach to forming the N-(pyrimidin-2-yl)acrylamide scaffold. However, the high reactivity of acryloyl chloride and the particular nature of 2-aminopyrimidine present significant challenges, including the potential for undesired side reactions like N,N-diacylation. semanticscholar.org

These disconnections form the basis for the direct synthetic strategies discussed in the following sections, with Path A and Path C representing the most practical and explored routes.

Direct Synthetic Routes for Pyrimidine (B1678525) Functionalization

The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid hinges on the effective formation of an amide bond with the electronically deactivated 2-aminopyrimidine nucleus.

Strategic Approaches to N-Carbamoylation of Pyrimidines

The most direct route to a precursor of the target molecule involves the nucleophilic addition of 2-aminopyrimidine to maleic anhydride. This reaction is typically high-yielding and proceeds under mild conditions.

The process involves the attack of the exocyclic amino group of 2-aminopyrimidine on one of the carbonyl carbons of the maleic anhydride ring. This leads to a ring-opening event that forms the corresponding maleamic acid, (Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid. zbaqchem.comgoogle.com The reaction can be carried out in a variety of solvents, including acetone (B3395972), or even in the solid state, by grinding the reactants together. This method is advantageous due to its simplicity, high atom economy, and the direct formation of the required carbon skeleton. The primary product is the cis-isomer due to the geometry of the starting anhydride.

Acryloylation and Related Coupling Protocols

Direct acryloylation of 2-aminopyrimidine using acryloyl chloride is a feasible, albeit challenging, alternative. The 2-aminopyrimidine scaffold is a poor nucleophile, and its acylation is often problematic. semanticscholar.org

Using Acryloyl Chloride: Direct treatment of 2-aminopyrimidines with reactive acyl chlorides in the presence of common bases like triethylamine (B128534) often leads to the formation of undesired N,N-diacyl products. semanticscholar.org The initially formed mono-acylated product is more acidic than the starting amine, facilitating deprotonation by the base and subsequent reaction with a second molecule of the acyl chloride. To achieve selective mono-acylation, careful control of reaction conditions is paramount. Forcing conditions, such as the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), have been reported for the synthesis of N-(pyrimidin-2-yl)acrylamide, albeit in modest yields. semanticscholar.org

Using Acrylic Acid with Coupling Agents: Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), dicyclohexylcarbodiimide (B1669883) (DCC), and benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) have been reported to be largely ineffective or provide low yields when used for the amide formation of 2-aminopyrimidines. semanticscholar.org However, more modern coupling agents may offer a viable alternative. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been shown to be an effective reagent for the derivatization of poly(acrylic acid) with various amines, suggesting its potential applicability in this challenging coupling reaction. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of this compound is highly dependent on the fine-tuning of reaction conditions to favor the desired product and minimize side reactions.

Catalyst Selection and Ligand Design for Coupling Reactions

For the acylation of 2-aminopyrimidine, the choice of base is a critical parameter that dictates the selectivity between mono- and di-acylation. This selection acts as the primary control element in lieu of traditional catalyst systems.

Base Selection: The use of a relatively strong base, such as triethylamine (Et3N, pKb ≈ 3.25) or potassium carbonate (K2CO3), significantly promotes the formation of the N,N-diacylated byproduct. In contrast, employing a weaker base like pyridine (B92270) (Pyr, pKb ≈ 8.8) or using the nucleophilic amine itself as the base can suppress the second acylation step and lead to cleaner formation of the desired mono-amide. semanticscholar.org

Table 1: Effect of Base on the Acylation of 2-Aminopyrimidines

| Acylating Agent | Base | Predominant Product | Reference |

|---|---|---|---|

| Benzoyl Chlorides | Triethylamine (Et3N) | N,N-Dibenzoyl derivative | semanticscholar.org |

| Benzoyl Chlorides | Potassium Carbonate (K2CO3) | N,N-Dibenzoyl derivative | semanticscholar.org |

| Benzoyl Chlorides | Pyridine (Pyr) | N-Monobenzoyl derivative | semanticscholar.org |

Coupling Agent Selection: When coupling acrylic acid directly, the choice of condensing agent is crucial. While traditional carbodiimides have shown limited success, triazine-based reagents represent a promising alternative.

Table 2: Efficacy of Amide Coupling Protocols with Challenging Amines

| Coupling Reagent | Additive | Efficacy with 2-Aminopyrimidines | Reference |

|---|---|---|---|

| HBTU, EDC, DCC, PyBrOP | - | No product formation reported | semanticscholar.org |

| DCC | DMAP | Effective for many standard amines | ajchem-a.com |

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are pivotal in controlling reaction kinetics and product distribution.

Solvent Effects: Acylation reactions of aminopyrimidines are typically conducted in aprotic solvents. Dichloromethane (DCM) or acetonitrile (B52724) are common choices that can facilitate the reaction while minimizing side reactions. semanticscholar.orgerciyes.edu.tr For the reaction of 2-aminopyrimidine with maleic anhydride, polar solvents like acetone can be effective.

Temperature Control: Temperature management is essential for selectivity. Nucleophilic acyl substitution reactions with highly reactive acid chlorides are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. researchgate.net For less reactive systems or to overcome the low nucleophilicity of 2-aminopyrimidine, elevated temperatures, such as refluxing in pyridine, may be necessary. semanticscholar.org

Table 3: Typical Reaction Conditions for Key Synthetic Routes

| Synthetic Route | Solvent | Temperature | Key Considerations | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine + Maleic Anhydride | Acetone or Solid-State | Room Temperature | High atom economy, yields cis-isomer | |

| 2-Aminopyrimidine + Acryloyl Chloride | THF | Reflux | Requires strong base (NaH) for activation | semanticscholar.org |

| 2-Aminopyrimidine + Acryloyl Chloride | DCM / Pyridine | Reflux | Weak base (pyridine) to favor mono-acylation | semanticscholar.org |

By carefully considering these retrosynthetic pathways and optimizing the reaction conditions, particularly the choice of acylating agent and base, the synthesis of this compound can be achieved. The route via maleic anhydride offers a convergent and straightforward approach to a key precursor, while direct acryloylation requires meticulous control to prevent diacylation.

Novel and Sustainable Synthetic Approaches

The synthesis of this compound, which involves the formation of an amide bond between a pyrimidine amine and an acrylic acid derivative, can be approached through various modern methodologies that prioritize sustainability, efficiency, and safety.

Green Chemistry Principles in Synthesis (e.g., atom economy, waste minimization)

Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of pyrimidine-containing molecules, this involves moving away from traditional methods that may use toxic reagents and solvents. rasayanjournal.co.in Key principles applicable to the synthesis of this compound include the use of catalysts, multicomponent reactions (MCRs), and alternative energy sources like microwave and ultrasound irradiation. rasayanjournal.co.in

MCRs, for instance, are highly atom-economical as they combine three or more reactants in a single operation to form the product, thereby reducing waste and simplifying workup procedures. rasayanjournal.co.in The use of environmentally benign solvents, such as glycerol (B35011) or ionic liquids, can further enhance the green credentials of a synthetic route. cu.edu.eg For example, a hypothetical green synthesis could involve a one-pot reaction catalyzed by a recyclable solid acid catalyst in a green solvent, minimizing waste and energy consumption. cu.edu.eg

Table 1: Comparison of a Hypothetical Traditional vs. Green Synthesis Approach

| Parameter | Traditional Approach | Green Chemistry Approach |

| Reactants | Acrylic acid chloride, 2-aminopyrimidine | Maleic anhydride, 2-aminopyrimidine (in a multi-component setup) |

| Solvent | Dichloromethane (DCM), a hazardous solvent | Glycerol or an ionic liquid (biodegradable, low toxicity) cu.edu.eg |

| Catalyst | Stoichiometric base (e.g., triethylamine) | Recyclable solid acid catalyst cu.edu.eg |

| Energy Source | Conventional heating (reflux) | Microwave or ultrasonic irradiation rasayanjournal.co.in |

| Waste Profile | Halogenated solvent waste, hydrochloride salt byproduct | Minimal solvent waste, catalyst can be recovered and reused cu.edu.eg |

| Atom Economy | Moderate | High, especially in a one-pot reaction |

This approach not only yields the target compound efficiently but also aligns with the principles of sustainability by reducing environmental impact. rasayanjournal.co.incu.edu.eg

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and reaction control. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. The small reactor volume and high surface-area-to-volume ratio allow for excellent heat transfer and precise temperature control, which is crucial for managing exothermic reactions. unimi.it

For the synthesis of this compound, a flow process could be designed to first activate the acrylic acid using a coupling reagent within one reactor module, followed by the immediate reaction with 2-aminopyrimidine in a second module. This minimizes the handling of potentially unstable intermediates. nih.gov Such techniques have been successfully applied to amide bond formations, which are among the most common reactions in pharmaceutical manufacturing. nih.gov

Table 2: Potential Parameters for a Flow Synthesis of this compound

| Parameter | Description | Potential Value/Condition |

| Reactor Type | Packed-bed, microreactor, or tube-in-tube reactor | Vapourtec R2+/R4 system or similar nih.gov |

| Reagents | Acrylic acid, 2-aminopyrimidine, coupling agent (e.g., EDCI, HATU) | Solutions in a suitable solvent (e.g., Acetonitrile, DMF) |

| Temperature | Precisely controlled via heating/cooling units | 25 - 100 °C |

| Residence Time | Time reactants spend in the reaction zone | 5 - 60 minutes |

| Pressure | Can be elevated to allow for superheating of solvents | 1 - 10 bar |

| Workup | In-line purification or liquid-liquid extraction modules | Continuous separation technology |

The ability to easily scale production by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel) makes flow chemistry an attractive option for industrial-scale synthesis.

Photocatalytic and Electrocatalytic Methodologies (if applicable)

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, often enabling reactions under mild conditions with high selectivity. Visible-light photocatalysis, for instance, can be used to generate reactive radical intermediates that can participate in a variety of bond-forming reactions. rsc.org The synthesis of pyrimidine-containing scaffolds has been achieved using photocatalytic methods, such as the use of an organic dye like Na2 eosin (B541160) Y as a direct hydrogen atom transfer (HAT) photocatalyst. nih.gov

While a direct photocatalytic synthesis of this compound has not been specifically reported, the potential exists. For example, a photocatalytic approach could be envisioned for the activation of the acrylic acid moiety or for a cross-coupling reaction to form the core structure. These methods are considered green as they often use light as a traceless reagent and can be performed at room temperature, reducing energy consumption. nih.govnih.gov

Purification Techniques and Purity Assessment for this compound

Achieving high purity is critical for any chemical compound intended for advanced applications. A combination of chromatographic and crystallization techniques is typically employed for the purification of polar, nitrogen-containing aromatic compounds like this compound.

Chromatographic Separations

Column chromatography is a standard and effective method for purifying reaction mixtures. For compounds with polar functional groups such as carboxylic acids and amides, normal-phase silica (B1680970) gel chromatography is commonly used. The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate) is often employed. nih.gov For highly polar compounds, adding a small amount of methanol (B129727) or acetic acid to the eluent system can improve resolution and prevent tailing of the acidic product on the column.

Table 3: Typical Chromatographic Conditions for Purifying Polar Aromatic Amides

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Petroleum Ether or Hexane; or Methanol in Chloroform/DCM researchgate.net |

| Detection Method | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |

| Technique | Gravity Column Chromatography or automated Flash Chromatography |

Purity assessment following chromatography is often performed using High-Performance Liquid Chromatography (HPLC), which provides a quantitative measure of the compound's purity.

Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of a crystalline lattice, which tends to exclude impurities. researchgate.net

The selection of an appropriate solvent is key to successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds like this compound, a polar solvent or a binary solvent system is likely to be effective. For a related pyrimidine acrylamide (B121943), recrystallization from an ethyl acetate/petroleum ether mixture has been reported to be successful. researchgate.net Fractional crystallization, a technique used to separate components with different solubilities, is another powerful method, particularly for purifying acrylic acid derivatives from aqueous solutions. google.com The final purity can be confirmed by techniques such as melting point analysis and spectroscopic methods (NMR, IR).

Comprehensive Spectroscopic and Structural Elucidation of 3 Pyrimidin 2 Ylcarbamoyl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed Analysis of ¹H NMR Chemical Shifts and Coupling Constants

A ¹H NMR spectrum would reveal the number of different types of protons in the molecule and their electronic environments. The chemical shifts (δ) would indicate the shielding or deshielding of each proton. For 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid, we would expect to see distinct signals for the protons on the pyrimidine (B1678525) ring, the acrylic acid moiety, and the amide N-H proton. The integration of these signals would correspond to the number of protons of each type. Furthermore, the coupling constants (J), arising from spin-spin coupling between neighboring protons, would provide crucial information about the connectivity of the protons. For instance, the coupling between the vinyl protons of the acrylic acid would help determine the stereochemistry (E/Z isomer) of the double bond.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrimidine H-4'/H-6' | Value | Doublet | Value | 2H |

| Pyrimidine H-5' | Value | Triplet | Value | 1H |

| Acrylic CH= | Value | Doublet | Value | 1H |

| Acrylic =CH | Value | Doublet | Value | 1H |

| Amide NH | Value | Singlet (broad) | - | 1H |

| Carboxylic Acid OH | Value | Singlet (broad) | - | 1H |

Note: This table is a hypothetical representation and requires experimental data for validation.

¹³C NMR Resonance Assignments and Multiplicity Analysis

A ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide insight into their hybridization and chemical environment. For example, the carbonyl carbons of the amide and carboxylic acid would appear at the downfield end of the spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further aid in assigning the signals by differentiating between CH, CH₂, and CH₃ groups.

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| Carboxylic Acid C=O | Value | C |

| Amide C=O | Value | C |

| Pyrimidine C-2' | Value | C |

| Pyrimidine C-4'/C-6' | Value | CH |

| Pyrimidine C-5' | Value | CH |

| Acrylic C= | Value | CH |

| Acrylic =C | Value | CH |

Note: This table is a hypothetical representation and requires experimental data for validation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the pyrimidine ring and the acrylic acid fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbons to which they are directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the pyrimidine ring to the carbamoyl (B1232498) group and the carbamoyl group to the acrylic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could help to confirm the stereochemistry of the acrylic acid double bond and determine the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would provide the exact mass of the molecule with high precision, which allows for the unambiguous determination of its molecular formula. For this compound (C8H7N3O3), the expected exact mass would be calculated and compared to the experimentally determined value.

Fragmentation Pathway Analysis for Structural Information

By subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern would be obtained. Analyzing the masses of the fragment ions would provide valuable information about the different structural components of the molecule and how they are connected. For instance, characteristic losses of CO₂, H₂O, or fragments corresponding to the pyrimidine ring or the acrylic acid chain would be expected.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Polymorphism and Co-crystallization Studies

The study of solid-state forms of a chemical compound is crucial for understanding its physical and chemical properties. Polymorphism and co-crystallization are two important phenomena in this field that can significantly influence a compound's behavior, particularly in the pharmaceutical industry. While specific studies on the polymorphism and co-crystallization of this compound are not extensively available in the public domain, a general understanding of these concepts provides a framework for potential future investigations.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different forms, known as polymorphs, have the same chemical composition but differ in the arrangement of the molecules in the crystal lattice. This variation in crystal packing can lead to different physical properties.

Key Characteristics of Polymorphs:

Different Crystal Structures: The fundamental difference lies in the unit cell dimensions and the spatial arrangement of molecules.

Varying Physical Properties: Polymorphs of the same compound can exhibit different melting points, solubilities, dissolution rates, and stability.

Spectroscopic Differences: Techniques like X-ray diffraction (XRD), solid-state NMR, and vibrational spectroscopy (FTIR, Raman) can distinguish between different polymorphic forms.

The potential for polymorphism in a molecule like this compound would stem from the flexibility of its structure and the presence of hydrogen bond donors and acceptors. The pyrimidine ring, the amide linkage, and the carboxylic acid group all provide sites for various intermolecular interactions, which could lead to different packing arrangements under varying crystallization conditions.

Hypothetical Polymorph Data Table

Should different polymorphs of this compound be discovered, their characterization data could be presented as follows:

| Property | Polymorph I | Polymorph II |

| Crystal System | e.g., Monoclinic | e.g., Orthorhombic |

| Space Group | e.g., P2₁/c | e.g., Pbca |

| Melting Point | e.g., 180-182 °C | e.g., 188-190 °C |

| Solubility (in a specific solvent) | e.g., 0.5 mg/mL | e.g., 0.8 mg/mL |

| Key XRD Peaks (2θ) | e.g., 8.5°, 12.3°, 25.1° | e.g., 9.1°, 15.4°, 22.8° |

This table is purely illustrative and does not represent actual experimental data for this compound.

Co-crystallization

Co-crystallization is a technique used to design crystalline materials by combining a target molecule with another molecule (a "co-former") in a specific stoichiometric ratio within the same crystal lattice. These co-crystals are multi-component solids that are held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.

Objectives of Co-crystallization:

Modification of Physicochemical Properties: Co-crystallization can be employed to improve solubility, dissolution rate, stability, and bioavailability of a compound.

Intellectual Property: Novel co-crystal forms can be patentable.

For this compound, the carboxylic acid and pyrimidine moieties are excellent candidates for forming hydrogen bonds with a variety of co-formers. Potential co-formers could include other carboxylic acids, amides, or compounds with complementary hydrogen bonding sites.

Hypothetical Co-crystal Data Table

If co-crystals of this compound were to be developed, their properties could be summarized in a table like the one below:

| Co-former | Stoichiometric Ratio (API:Co-former) | Crystal System | Key Supramolecular Synthons | Change in Solubility |

| e.g., Isonicotinamide | 1:1 | e.g., Triclinic | Carboxylic acid-pyridine heterosynthon | e.g., 2-fold increase |

| e.g., Adipic Acid | 2:1 | e.g., Monoclinic | Carboxylic acid-carboxylic acid homosynthon | e.g., 1.5-fold increase |

This table is for illustrative purposes only and does not reflect experimentally determined data.

Chemical Reactivity and Transformation Studies of 3 Pyrimidin 2 Ylcarbamoyl Acrylic Acid

Reactivity of the Acrylic Acid Moiety

The acrylic acid portion of the molecule is a versatile substrate for a range of addition and functional group transformation reactions. Its reactivity is largely governed by the conjugated system, which activates the carbon-carbon double bond and the carboxylic acid group.

The electron-deficient β-carbon of the acrylic acid moiety is a prime site for Michael (1,4-conjugate) addition reactions with a variety of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

With Amine Nucleophiles (Aza-Michael Addition): Primary and secondary amines readily add to the activated double bond of acrylamide (B121943) derivatives. nih.govberkeley.edugoogle.com The reaction is typically base-catalyzed, with the amine itself often serving as the catalyst. The addition of amines such as piperidine, morpholine, or substituted anilines would be expected to proceed under mild conditions, potentially at room temperature or with gentle heating, to yield the corresponding β-amino acid derivatives. The reaction rate and yield can be influenced by the nucleophilicity and steric bulk of the amine.

With Thiol Nucleophiles (Thia-Michael Addition): Thiols are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds, including acrylamides. rsc.orgrsc.orgsemanticscholar.org The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. Common bases for this transformation include organic amines like triethylamine (B128534) or phosphines. The addition of thiols such as thiophenol or alkyl thiols to 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid would likely proceed with high efficiency to furnish the corresponding β-thioether products. The reaction kinetics can be influenced by factors such as the pKa of the thiol and the polarity of the solvent. nih.gov

| Nucleophile Type | Example Nucleophile | Expected Product |

| Primary Amine | Butylamine | 3-(Butylamino)-N-(pyrimidin-2-yl)succinamic acid |

| Secondary Amine | Piperidine | 3-(Piperidin-1-yl)-N-(pyrimidin-2-yl)succinamic acid |

| Thiol | Thiophenol | 3-(Phenylthio)-N-(pyrimidin-2-yl)succinamic acid |

| Alkyl Thiol | Ethanethiol | 3-(Ethylthio)-N-(pyrimidin-2-yl)succinamic acid |

The electron-deficient double bond of the acrylic acid moiety can participate as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of cyclic structures.

Diels-Alder Reactions: As a dienophile, this compound would be expected to react with electron-rich dienes in a [4+2] cycloaddition. khanacademy.orgyoutube.com The electron-withdrawing nature of the carbamoyl (B1232498) and carboxylic acid groups enhances the dienophilic character of the alkene. Reactions with dienes such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene (B165502) would likely require thermal conditions to overcome the activation energy, yielding substituted cyclohexene (B86901) derivatives. The stereoselectivity of the reaction (endo/exo) would be influenced by secondary orbital interactions. The acrylamide functionality can be protected as a Diels-Alder adduct and later regenerated by a retro-Diels-Alder reaction at elevated temperatures. nih.gov

1,3-Dipolar Cycloaddition Reactions: The activated alkene is an excellent dipolarophile for reactions with 1,3-dipoles such as nitrones, azides, and azomethine ylides. nih.govresearchgate.netresearchgate.netmdpi.com These [3+2] cycloaddition reactions provide a direct route to five-membered heterocyclic rings. mdpi.com For instance, reaction with a nitrone would yield an isoxazolidine (B1194047) derivative, while reaction with an azide (B81097) would produce a triazolidine, which could potentially rearrange or be further transformed. The regioselectivity of these reactions is governed by the frontier molecular orbitals of the dipole and the dipolarophile.

| Reaction Type | Reactant | Expected Product Core Structure |

| Diels-Alder | Cyclopentadiene | Bicyclo[2.2.1]heptene derivative |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Isoxazoline derivative |

| 1,3-Dipolar Cycloaddition | Phenylazide | Triazolidine derivative |

The carboxylic acid group can be readily converted into esters and amides through standard condensation reactions.

Esterification: The esterification of the carboxylic acid can be achieved by reaction with an alcohol under acidic conditions (e.g., Fischer esterification using sulfuric acid as a catalyst) or by activation of the carboxylic acid followed by reaction with an alcohol. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). For example, reaction with methanol (B129727) in the presence of an acid catalyst would yield methyl 3-(pyrimidin-2-ylcarbamoyl)acrylate.

Amidation: Similarly, the carboxylic acid can be converted to a new amide by reaction with a primary or secondary amine. nih.gov This transformation typically requires activation of the carboxylic acid with a coupling agent like those mentioned for esterification, or by conversion to an acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by the addition of the amine. This would result in a diamide (B1670390) structure.

The carbon-carbon double bond of the acrylic acid moiety can be selectively reduced to the corresponding saturated derivative.

Catalytic Hydrogenation: Catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common and effective method for the reduction of carbon-carbon double bonds. mdpi.com This reaction would convert this compound to 3-(pyrimidin-2-ylcarbamoyl)propanoic acid. The reaction conditions are typically mild and highly selective for the reduction of the alkene in the presence of the pyrimidine (B1678525) ring and the carbonyl groups.

Reactivity and Stability of the Carbamoyl Linkage

The amide bond of the carbamoyl linkage is generally stable, but it can be cleaved under forcing acidic or basic conditions.

The stability of the carbamoyl linkage is pH-dependent. nih.gov

Acidic Conditions: Under strong acidic conditions and elevated temperatures, the amide bond can undergo hydrolysis. khanacademy.orgyoutube.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. The leaving group would be 2-aminopyrimidine (B69317). The rate of hydrolysis is dependent on the acid concentration and the temperature.

Basic Conditions: The carbamoyl linkage is also susceptible to hydrolysis under strong basic conditions. mdpi.comresearchgate.net The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. google.com Subsequent collapse of this intermediate and protonation steps lead to the formation of maleamic acid and 2-aminopyrimidine. The rate of base-catalyzed hydrolysis is generally dependent on the hydroxide ion concentration. The presence of the pyrimidine ring may influence the rate of hydrolysis compared to simple alkyl amides. nih.govresearchgate.net

Neutral Conditions: Under neutral pH conditions, the amide bond is generally stable and hydrolysis is very slow at ambient temperatures. Enzymatic hydrolysis, for instance by acylases, could be a possibility under specific biological conditions. harvard.edu

| Condition | Reagents | Expected Products |

| Acidic Hydrolysis | aq. HCl, heat | Maleic acid + 2-Aminopyrimidine hydrochloride |

| Basic Hydrolysis | aq. NaOH, heat | Maleate salt + 2-Aminopyrimidine |

| Neutral | Water, room temp. | Stable (hydrolysis is negligible) |

Transamidation Reactions

The amide bond in this compound is susceptible to cleavage and reformation through transamidation reactions. This process allows for the exchange of the amine moiety, providing a pathway to a variety of derivatives with modified properties. Transamidation can be promoted under different conditions, including metal-free catalysis and transition-metal catalysis.

Under metal-free conditions, the reaction can be facilitated by activating the amide bond. For instance, the use of a base like sodium tert-butoxide can mediate the transamidation of N,N-dimethyl amides with primary amines at room temperature in the absence of a solvent. organic-chemistry.org Another approach involves the use of catalytic amounts of L-proline under solvent-free conditions. organic-chemistry.org For less reactive amines, the reaction may require heating. nih.gov

Transition-metal catalysts, such as those based on iron(III), can also efficiently promote transamidation of various amides with both aliphatic and aromatic amines. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a range of functional groups.

Table 1: Representative Conditions for Transamidation Reactions

| Catalyst/Reagent | Amine | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| L-proline (catalytic) | Primary amines | Solvent-free | >80 | Effective for a wide range of amines. nih.gov |

| Sodium tert-butoxide | Primary amines | Solvent-free | Room Temp | Facile work-up and good functional group compatibility. organic-chemistry.org |

| Fe(III) hydrated salts (catalytic) | Primary and secondary amines | Various | Mild | Applicable to a broad scope of amides and amines. organic-chemistry.org |

| K₂S₂O₈ | Various amines | Aqueous media | Microwave or conventional heating | An alternative to metal-free strategies. nih.gov |

The reactivity of the amide in this compound towards transamidation is influenced by the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring can activate the amide carbonyl group towards nucleophilic attack, potentially facilitating the transamidation process.

Reactions at the Pyrimidine Ring

The pyrimidine ring in this compound is a key site for chemical modification, allowing for the introduction of various substituents to tune the molecule's properties. These modifications can be achieved through electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The pyrimidine ring is generally considered an electron-deficient aromatic system, which makes electrophilic aromatic substitution (EAS) challenging compared to benzene. masterorganicchemistry.com However, the 2-acylamino substituent on the pyrimidine ring is an activating group and directs electrophilic attack to the ortho and para positions relative to its point of attachment. In the case of the 2-substituted pyrimidine ring, this corresponds to the C5 position. The activating effect of the amino group can be controlled by acetylation, which is relevant to the N-acyl structure of the title compound. researchgate.net This allows for reactions like nitration and halogenation to occur at the C5 position, often requiring forcing conditions. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens. While this compound does not inherently possess a leaving group on the pyrimidine ring, derivatives with halo-substituents can readily undergo SNAr. For instance, 2-amino-4,6-dichloropyrimidine (B145751) reacts with various amines to afford substituted 2-aminopyrimidines. nih.gov The regioselectivity of these reactions is highly dependent on the substituents present on the pyrimidine ring. wuxiapptec.comwuxiapptec.com In 2,4-dichloropyrimidines, substitution typically occurs selectively at the C4 position. However, the presence of an electron-donating group at C6 can direct substitution to the C2 position. wuxiapptec.com

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve a pyrimidine halide or triflate as the electrophilic partner and an organometallic reagent as the nucleophilic partner.

Commonly employed cross-coupling reactions for the derivatization of pyrimidines include:

Suzuki-Miyaura Coupling: This reaction pairs a pyrimidine halide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is widely used for the introduction of aryl and heteroaryl substituents. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling a pyrimidine halide with an amine. mdpi.com

Copper-Catalyzed Coupling: Copper catalysts can also be used to promote C-N bond formation. For example, copper-promoted dehydrosulfurative C-N cross-coupling of dihydropyrimidin-thiones with amines provides access to 2-aminopyrimidine derivatives. nih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds

| Reaction Type | Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | Arylboronic acid | Aryl-substituted pyrimidine | mdpi.com |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Amine | N-Aryl/alkyl pyrimidine | mdpi.com |

| Copper-catalyzed C-N coupling | Cu(OAc)₂ | Amine | 2-Aminopyrimidine | nih.gov |

| Aerobic Coupling | CuFe₂O₄ / I₂ | trans-Chalcone | Aroylimidazo[1,2-a]pyrimidine | nih.gov |

These reactions provide a versatile platform for the synthesis of a wide array of this compound derivatives with diverse functionalities on the pyrimidine ring.

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound makes the control of regioselectivity and stereoselectivity a crucial aspect of its chemical transformations.

Regioselectivity:

On the Pyrimidine Ring: As discussed in section 4.3.1, the regioselectivity of electrophilic substitution is directed by the 2-acylamino group, favoring attack at the C5 position. In nucleophilic aromatic substitution on halo-substituted pyrimidine derivatives, the regioselectivity is dictated by the electronic nature and position of the existing substituents. For 2,4-disubstituted pyrimidines, the C4 position is generally more reactive towards nucleophiles, but this can be altered by other substituents on the ring. wuxiapptec.comwuxiapptec.comnih.gov

On the Acrylic Acid Moiety: The α,β-unsaturated system of the acrylic acid moiety can undergo conjugate addition (Michael addition). The regioselectivity of this reaction is high, with nucleophiles preferentially attacking the β-carbon.

Stereoselectivity:

Reactions involving the acrylic acid portion of the molecule can exhibit stereoselectivity. For instance, free-radical additions to N-substituted acrylamides can proceed with a degree of stereocontrol, influenced by the nature of the substituent on the nitrogen atom and the reaction conditions. acs.org Electrochemical oxidative chlorination of acrylamides has been shown to proceed with Z-selectivity. soton.ac.uk

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key reactions of this compound is essential for optimizing reaction conditions and predicting outcomes.

Transamidation: The mechanism of transamidation can vary depending on the catalyst. In acid-catalyzed transamidation, protonation of the amide carbonyl oxygen increases its electrophilicity, facilitating nucleophilic attack by the incoming amine. Base-catalyzed transamidation typically involves deprotonation of the incoming amine to increase its nucleophilicity.

Electrophilic Aromatic Substitution: The mechanism of EAS on the pyrimidine ring follows the general pathway for aromatic compounds: initial attack of the electrophile on the π-system to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves a two-step process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. In the second step, the leaving group departs, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a key factor in determining the reaction rate and regioselectivity.

Acylation: The synthesis of pyrimidine acrylamides often involves an N-acylation reaction. Mechanistic studies of acylation reactions, for instance using malonic acid as a precursor, suggest the involvement of a reactive ketene (B1206846) intermediate that acetylates the target amine. nih.gov

Detailed kinetic studies and characterization of intermediates for the specific reactions of this compound are limited in the literature. However, the well-established mechanisms for these fundamental organic reactions on analogous structures provide a solid framework for understanding its chemical behavior.

Theoretical and Computational Investigations of 3 Pyrimidin 2 Ylcarbamoyl Acrylic Acid

Electronic Structure Analysis using Quantum Chemical Methods (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. For 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the acrylic acid's double bond, which are regions with higher electron density. Conversely, the LUMO is likely to be distributed over the electron-deficient pyrimidine ring and the carbonyl groups of the acrylic acid and amide functionalities, which can act as electron-accepting sites. The energy of the HOMO, LUMO, and the resulting energy gap can be calculated using DFT methods, providing quantitative measures of the molecule's electronic characteristics.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the molecule's surface. Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich), blue represents areas of positive potential (electron-poor), and green signifies neutral regions.

In the case of this compound, the ESP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carbonyl groups, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the acrylic acid and the pyrimidine ring would exhibit positive potential (blue), suggesting their susceptibility to nucleophilic attack. This detailed charge distribution analysis is crucial for understanding intermolecular interactions.

Conformational Analysis and Energy Minima Identification

The biological activity and physical properties of a molecule are intimately linked to its three-dimensional structure. Conformational analysis of this compound is essential to identify its most stable conformations and understand its dynamic behavior.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For this compound, key rotatable bonds include the C-N bond of the amide linkage and the C-C single bond in the acrylic acid moiety.

By performing a PES scan, it is possible to identify the low-energy conformations (energy minima) and the energy barriers between them (transition states). This information reveals the flexibility of the molecule and the relative populations of different conformers at a given temperature. The results of a PES scan can be visualized as a plot of energy versus the dihedral angle, highlighting the most stable arrangements of the molecule.

While PES scans provide a static picture of a molecule's conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.govrsc.orgresearchgate.netrsc.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent).

For this compound, an MD simulation could reveal how the molecule folds and flexes, the stability of its different conformations, and how it interacts with solvent molecules. This dynamic information is particularly important for understanding how the molecule might interact with a biological target. The trajectory from an MD simulation can be analyzed to determine various properties, such as root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to understand solvent interactions.

Spectroscopic Property Prediction and Validation (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic properties of a molecule, which can then be used to validate experimental findings or to interpret complex spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using DFT. These calculations provide predicted chemical shift values for each nucleus in the molecule. chemicalbook.comipb.ptiupac.orgchemicalbook.comspectrabase.com By comparing the calculated spectrum with an experimental one, it is possible to confirm the molecular structure and assign the observed peaks.

Infrared (IR) Frequencies: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. researchgate.netresearchgate.netnist.govchemicalbook.com This allows for the identification of characteristic vibrational modes associated with its functional groups, such as the C=O stretching of the carboxylic acid and amide, the N-H stretching of the amide, and the C=C stretching of the acrylic group and the pyrimidine ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of this compound, which correspond to its UV-Vis absorption spectrum. These calculations can help in understanding the electronic structure and the nature of the electronic excitations within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| ¹H NMR | Aromatic protons (pyrimidine ring): δ 7.0-9.0 ppm; Olefinic protons (acrylic acid): δ 6.0-7.5 ppm; Amide proton: δ 9.0-11.0 ppm; Carboxylic acid proton: δ 12.0-13.0 ppm |

| ¹³C NMR | Carbonyl carbons: δ 160-180 ppm; Aromatic/Olefinic carbons: δ 110-150 ppm |

| IR | C=O stretch (acid and amide): 1650-1750 cm⁻¹; N-H stretch (amide): 3200-3400 cm⁻¹; C=C stretch: 1600-1650 cm⁻¹ |

| UV-Vis | λ_max: ~250-350 nm (π → π* transitions) |

Note: These are illustrative predictions based on the analysis of similar functional groups.

Due to a lack of available scientific literature and data from theoretical and computational investigations specifically focused on this compound, an article detailing the specific reaction mechanisms, transition state calculations, and molecular docking simulations as requested cannot be generated at this time.

Extensive searches for scholarly articles and research data on this particular compound did not yield specific studies concerning its reaction mechanism elucidation through transition state calculations, including activation energies and reaction pathways, or the influence of solvent effects on its thermodynamics and kinetics. Similarly, no specific research was found detailing molecular docking and molecular dynamics simulations for ligand-target interactions involving this compound.

To provide a thorough, informative, and scientifically accurate article as per the instructions, specific research findings are necessary. Without such dedicated studies on this compound, generating content for the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article with detailed research findings and data tables for the specified subsections cannot be created.

Derivatization Strategies and Analogue Synthesis Based on 3 Pyrimidin 2 Ylcarbamoyl Acrylic Acid

Systematic Introduction of Substituents on the Pyrimidine (B1678525) Ring for Structure-Property Relationship Studies

The following table illustrates a representative set of analogues with systematic modifications on the pyrimidine ring and their potential impact on the compound's properties, based on established medicinal chemistry principles.

| Compound ID | Substitution on Pyrimidine Ring | Rationale for Modification | Anticipated Change in Property |

| 1a | 4-Methyl | Introduction of a small, lipophilic group to probe steric tolerance. | Increased lipophilicity, potential for enhanced cell permeability. |

| 1b | 5-Chloro | Introduction of an electron-withdrawing group to modulate electronic properties. | Increased acidity of urea (B33335) N-H, potential for altered target binding. |

| 1c | 4,6-Dimethyl | Exploration of di-substitution to assess steric and electronic effects. | Increased lipophilicity and potential for steric hindrance affecting conformation. |

| 1d | 4-Methoxy | Introduction of an electron-donating group. | Increased basicity of pyrimidine nitrogens, potential for new ionic interactions. |

| 1e | 5-Fluoro | Introduction of a bioisostere for hydrogen with altered electronic properties. | Minimal steric impact with significant electronic modulation. |

Modification of the Acrylic Acid Moiety (e.g., saturation, chain elongation, cyclization)

The acrylic acid moiety of 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid is a critical functional group that can be extensively modified to fine-tune the compound's properties. The presence of the double bond and the carboxylic acid provides multiple avenues for chemical derivatization, including saturation, chain elongation, and cyclization.

Saturation of the acrylic acid double bond to a propanoic acid derivative can have a profound impact on the molecule's conformation and flexibility. The removal of the rigid double bond allows for free rotation around the carbon-carbon single bonds, which can enable the molecule to adopt different spatial arrangements to better fit into a binding pocket.

Chain elongation of the carboxylic acid, for instance, by converting it to a butenoic or pentenoic acid derivative, can be used to probe the size of a target's binding site. This strategy helps in determining the optimal distance between the pyrimidine core and the acidic functionality for maximal biological activity.

Cyclization of the acrylic acid moiety, for example, by incorporating it into a cyclic system like a cyclopentene (B43876) or cyclohexene (B86901) ring, can be employed to restrict the conformational freedom of the molecule. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a target.

Below is a table summarizing these modifications and their intended effects.

| Modification | Example Derivative | Purpose of Modification | Potential Outcome |

| Saturation | 3-(Pyrimidin-2-ylcarbamoyl)-propanoic acid | Increase conformational flexibility. | Improved binding affinity due to better conformational sampling. |

| Chain Elongation | 4-(Pyrimidin-2-ylcarbamoyl)-but-2-enoic acid | Probe binding pocket depth. | Optimization of the distance between key pharmacophoric features. |

| Cyclization | 2-(Pyrimidin-2-ylcarbamoyl)-cyclopent-1-enecarboxylic acid | Restrict conformation. | Increased potency and selectivity by locking into a bioactive conformation. |

Synthesis of Ester, Amide, and Other Carboxylic Acid Derivatives

The carboxylic acid group of this compound is a prime target for derivatization to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The synthesis of esters, amides, and other carboxylic acid derivatives is a common strategy to achieve these goals.

Esterification of the carboxylic acid can serve as a prodrug strategy to enhance cell permeability. Simple alkyl esters, such as methyl or ethyl esters, can mask the polar carboxylic acid group, allowing the molecule to more readily cross cell membranes. Once inside the cell, these esters can be hydrolyzed by cellular esterases to release the active carboxylic acid.

Amide synthesis offers a way to introduce a wide range of chemical diversity. By reacting the carboxylic acid with various primary or secondary amines, a library of amide analogues can be generated. These amides can form additional hydrogen bonds with biological targets and can be used to introduce further functional groups.

Other carboxylic acid derivatives, such as hydroxamic acids or acyl sulfonamides, can also be synthesized to explore different interactions with target proteins. These groups can act as metal chelators or strong hydrogen bond donors, respectively.

The following table provides examples of such derivatives.

| Derivative Type | Example Structure | Synthetic Approach | Purpose of Derivatization |

| Ester | Methyl 3-(pyrimidin-2-ylcarbamoyl)-acrylate | Reaction with methanol (B129727) in the presence of an acid catalyst. | Prodrug for improved bioavailability. |

| Amide | N-Benzyl-3-(pyrimidin-2-ylcarbamoyl)-acrylamide | Coupling with benzylamine (B48309) using a peptide coupling agent. | Introduce new interaction points and modulate solubility. |

| Hydroxamic Acid | N-Hydroxy-3-(pyrimidin-2-ylcarbamoyl)-acrylamide | Reaction of the corresponding ester with hydroxylamine. | Introduce a metal-chelating group. |

Creation of Bioconjugates or Linker Systems Utilizing the Compound Scaffold

The this compound scaffold can be utilized as a core structure for the development of bioconjugates and linker systems. This involves attaching the scaffold to other molecules, such as proteins, antibodies, or fluorescent dyes, to create novel chemical entities with specific functions.

The carboxylic acid moiety is a convenient handle for conjugation. It can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on biomolecules to form stable amide bonds. Alternatively, the pyrimidine ring can be functionalized with a group suitable for bioorthogonal chemistry, such as an azide (B81097) or an alkyne, allowing for specific and efficient ligation to other molecules through click chemistry.

These bioconjugates can be used for a variety of applications, including targeted drug delivery, where the scaffold is attached to a targeting moiety that directs it to specific cells or tissues. They can also be used as chemical probes to study biological processes, for instance, by attaching a fluorescent dye to visualize the localization of the compound within a cell.

Design Principles for New Analogues based on Computational and Experimental Insights

The design of new analogues of this compound is an iterative process that relies on both computational and experimental insights. nih.gov This rational design approach aims to optimize the compound's properties by making informed decisions about which modifications to pursue. nih.gov

Computational modeling plays a crucial role in the initial stages of analogue design. acs.org Techniques such as molecular docking can be used to predict how different analogues will bind to a target protein, providing insights into the key interactions that govern binding affinity. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of the analogues with their biological activity, helping to identify the most important physicochemical properties for activity. acs.org

Experimental insights from techniques like X-ray crystallography of the compound bound to its target can provide a detailed picture of the binding mode, revealing specific interactions that can be optimized. Structure-activity relationship (SAR) data from previously synthesized analogues also provide valuable information on which modifications are likely to be beneficial.

The design of new analogues often involves a cycle of computational prediction, chemical synthesis, and biological evaluation. This iterative process allows for the continuous refinement of the molecular design, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

Applications of 3 Pyrimidin 2 Ylcarbamoyl Acrylic Acid As a Chemical Scaffold and Building Block

Utility in the Synthesis of Complex Heterocyclic Compounds

The structure of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The pyrimidine (B1678525) ring itself is a common core in numerous biologically active molecules. The acrylic acid portion of the molecule, being an α,β-unsaturated carbonyl compound, is susceptible to a variety of addition reactions.

Research into pyrimidine derivatives has shown that the pyrimidine nucleus can be incorporated into larger, fused heterocyclic systems. For instance, multicomponent reactions involving barbituric acid (a pyrimidine derivative), malononitrile, and aryl aldehydes are a common strategy for synthesizing pyrano[2,3-d]pyrimidine core structures. nih.gov While direct examples using this compound are not prevalent in the literature, its structural motifs suggest its potential in similar synthetic strategies. The acrylic acid moiety can participate in Michael additions with various nucleophiles, and the carboxylic acid can be used for cyclization reactions, leading to the formation of new rings fused to the pyrimidine core or attached as complex side chains. The amide linkage also offers a site for potential intramolecular cyclizations under specific reaction conditions.

The following table outlines potential synthetic transformations for this compound in the synthesis of complex heterocycles:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | Functionalized pyrimidine derivatives |

| Cyclocondensation | Dinucleophiles (e.g., hydrazines, hydroxylamine) | Pyridazine or isoxazole-containing pyrimidines |

| Intramolecular Cyclization | Dehydrating agents, high temperature | Fused heterocyclic systems |

| Diels-Alder Reaction | Dienes | Cyclohexene-fused pyrimidines |

Role in the Development of Functional Organic Materials

The acrylic acid moiety in this compound makes it a suitable monomer for the synthesis of specialized polymers. Acrylic monomers are widely used in the production of a vast array of polymeric materials. google.comgoogle.com The presence of the pyrimidine-2-ylcarbamoyl group would introduce specific functionalities into the polymer backbone, potentially leading to materials with unique properties. For example, the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions, which could influence the polymer's morphology and thermal properties.

Furthermore, the structural features of this molecule are conducive to the formation of supramolecular assemblies. N-(Pyridine-2-carbonyl)pyridine-2-carboxamide systems, which are structurally analogous to the core of this compound, have been shown to be effective building blocks for self-assembly into well-defined super-architectures through hydrogen bonding. nih.gov The amide proton and the nitrogen atoms in the pyrimidine ring of this compound can act as hydrogen bond donors and acceptors, respectively, driving the formation of ordered supramolecular structures in the solid state or in solution.

Potential applications in functional organic materials are summarized in the table below:

| Application Area | Rationale | Potential Properties |

| Specialized Polymers | The acrylic acid moiety allows for polymerization. | Polymers with enhanced thermal stability, specific recognition capabilities, or pH-responsive behavior due to the pyrimidine group. |

| Supramolecular Gels | Self-assembly through hydrogen bonding and π-π stacking. | Formation of stimuli-responsive soft materials. |

| Organic Semiconductors | The extended π-system of the pyrimidine ring. | Potential for charge transport in thin-film devices. |

Application as a Ligand in Coordination Chemistry

The pyrimidine-2-ylcarbamoyl moiety of the molecule presents multiple potential coordination sites for metal ions. The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the amide group can act as Lewis bases, enabling the molecule to function as a ligand in coordination chemistry.

Studies on similar pyrimidine-containing ligands have demonstrated their ability to form stable complexes with a variety of transition metals. For instance, a ligand containing a pyrimidine-2-ylcarbamothioyl group, [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide], has been shown to form octahedral complexes with metals such as Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). rdd.edu.iqresearchgate.net It is reasonable to infer that this compound could exhibit similar coordination behavior, potentially acting as a bidentate or even a tridentate ligand, with the carboxylate group also participating in metal binding. The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties.

The potential coordination modes and resulting metal complexes are outlined in the following table:

| Metal Ion | Potential Coordination Sites | Potential Complex Geometry |

| Transition Metals (e.g., Cu, Zn, Ni) | Pyrimidine N, Amide O, Carboxylate O | Octahedral, Square Planar, Tetrahedral |

| Lanthanide Metals | Carboxylate O, Amide O | Higher coordination numbers (e.g., 8, 9) |

| Main Group Metals (e.g., Sn, Pb) | Pyrimidine N, Carboxylate O | Varied geometries depending on the metal |

Potential as a Probe or Reagent in Chemical Biology

The dual functionality of this compound makes it an interesting candidate for applications in chemical biology. The acrylic acid moiety, being an α,β-unsaturated carbonyl, can act as a Michael acceptor. This reactivity can be exploited for covalent labeling of biological macromolecules, such as proteins. Specifically, the nucleophilic side chains of cysteine residues in proteins can react with the double bond of the acrylic acid via a conjugate addition reaction.

This inherent reactivity, combined with the pyrimidine "handle," suggests its potential as a scaffold for the design of chemical probes. For instance, by attaching a reporter tag (e.g., a fluorophore or a biotin) to the pyrimidine ring, the molecule could be used for affinity labeling and subsequent identification of protein targets. Furthermore, the acrylic acid functionality is amenable to "click chemistry" reactions. The introduction of an alkyne or azide (B81097) group would allow for the facile and specific attachment of various reporter molecules, a common strategy in the development of probes for activity-based protein profiling. nih.govnih.gov

The potential applications in chemical biology are summarized below:

| Application | Mechanism | Purpose |

| Affinity Labeling | Covalent modification of nucleophilic amino acid residues (e.g., cysteine) via Michael addition. | To identify and characterize the binding partners of pyrimidine-based molecules in a biological system. |

| Click Chemistry Handle | The acrylic acid can be functionalized with an alkyne or azide for subsequent CuAAC or SPAAC reactions. | To attach reporter tags for visualization, enrichment, and identification of labeled biomolecules. |

| Fragment-Based Screening | The pyrimidine core can serve as a starting point for identifying small molecule binders to protein targets. | To discover new ligands and potential drug leads. |

Exploration in Medicinal Chemistry as a Scaffold for Novel Compound Libraries

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. acs.org The pyrimidine-2-carboxamide (B1283407) substructure, in particular, has been explored for the development of various therapeutic agents. nih.govnih.gov Therefore, this compound represents an excellent starting point for the design and synthesis of novel compound libraries for drug discovery.

The modular nature of the molecule allows for diversification at multiple points. The pyrimidine ring can be substituted with various functional groups to modulate its physicochemical properties and target interactions. The acrylic acid moiety can be derivatized to a wide range of amides, esters, or other functional groups. This combinatorial approach enables the generation of a large and diverse collection of compounds around a central pyrimidine-2-carboxamide core. Such libraries are highly valuable for screening against various biological targets to identify new hit compounds. The use of pyrimidine scaffolds in the construction of DNA-encoded libraries further highlights their importance in modern drug discovery. nih.gov

The following table details the potential for diversification in the design of compound libraries based on this scaffold:

| Position of Diversification | Potential Modifications | Desired Outcome |

| Pyrimidine Ring | Introduction of various substituents (e.g., alkyl, aryl, halogen, amino groups). | To explore the structure-activity relationship (SAR) and optimize target binding and selectivity. |

| Acrylic Acid Moiety | Conversion to amides, esters, or other carboxylic acid derivatives. | To modulate solubility, cell permeability, and metabolic stability. |